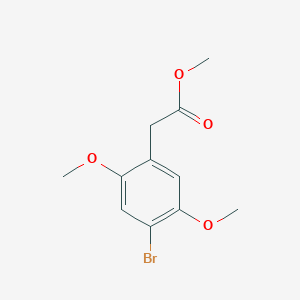![molecular formula C10H22Cl2N2 B13494958 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers, is a bicyclic amine compound. This compound is notable for its unique bicyclic structure, which includes a nitrogen atom within the ring system. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(propan-2-yl)-8-azabicyclo[32One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The use of photochemistry, such as [2 + 2] cycloaddition, has also been explored for the efficient synthesis of bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions: 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the amine group makes it reactive towards electrophiles, while the bicyclic structure can participate in ring-opening reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like trifluoroperacetic acid for Baeyer-Villiger oxidation , reducing agents for hydrogenation, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Baeyer-Villiger oxidation can lead to the formation of lactones, while substitution reactions can introduce various functional groups into the bicyclic structure.
Scientific Research Applications
8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a candidate for drug development, particularly in the design of compounds that target specific receptors or enzymes. The compound’s ability to undergo various chemical transformations also makes it useful in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into specific binding sites, while the amine group can form hydrogen bonds or ionic interactions with target molecules. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 3-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-ol dihydrochloride and other bicyclic amines. These compounds share the bicyclic structure but differ in the functional groups attached to the ring system.
Uniqueness: What sets 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride apart is its specific arrangement of atoms and the presence of diastereomers. This unique stereochemistry can lead to different biological activities and chemical reactivities compared to other similar compounds.
Properties
Molecular Formula |
C10H22Cl2N2 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-7(2)12-9-3-4-10(12)6-8(11)5-9;;/h7-10H,3-6,11H2,1-2H3;2*1H |
InChI Key |
JIVXTYIIRDPPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate](/img/structure/B13494878.png)
![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)
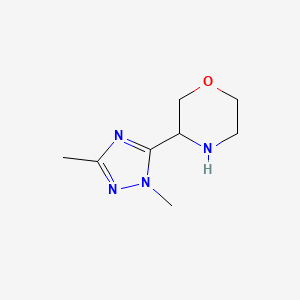
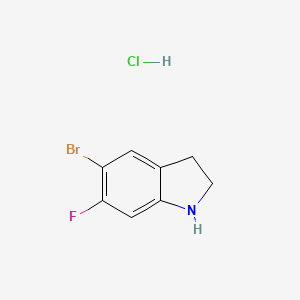
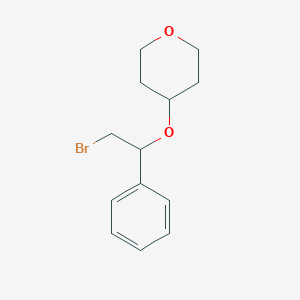
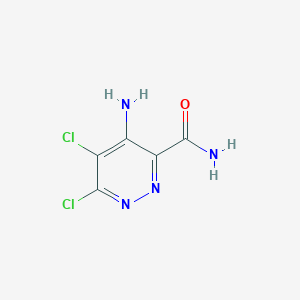
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)
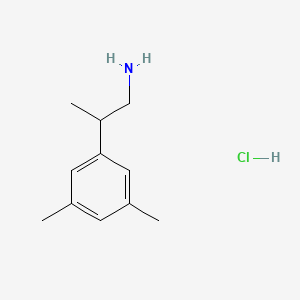
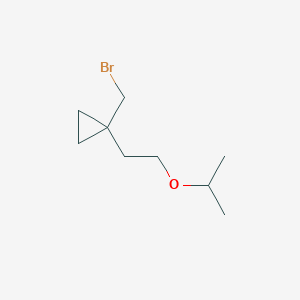
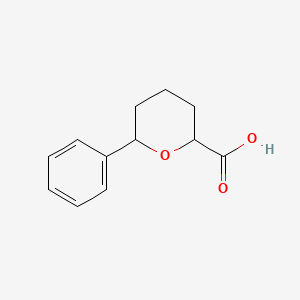
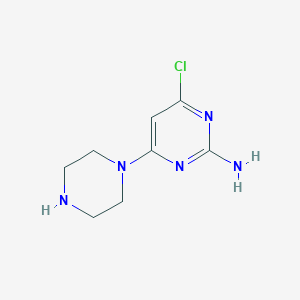
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
